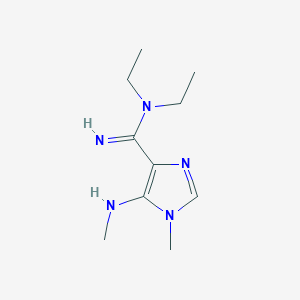
N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide is a complex organic compound with a unique structure that includes an imidazole ring
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions applied.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-1-methyl-5-(methylamino)-1H-imidazole-4-carboximidamide can be compared with other similar compounds, such as:
- N,N-Diethyl-1-methyl-5-(methylamino)-1H-pyrrole-3-carboximidamide
- N,N-Diethyl-1-methyl-5-(methylamino)-1H-pyrazole-4-carboximidamide
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Eigenschaften
Molekularformel |
C10H19N5 |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N,N-diethyl-1-methyl-5-(methylamino)imidazole-4-carboximidamide |
InChI |
InChI=1S/C10H19N5/c1-5-15(6-2)9(11)8-10(12-3)14(4)7-13-8/h7,11-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
WEZJBAPGBZDEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=N)C1=C(N(C=N1)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


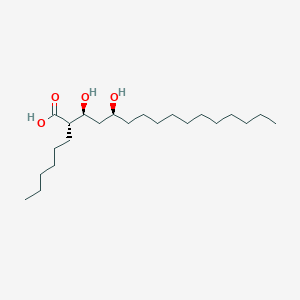
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
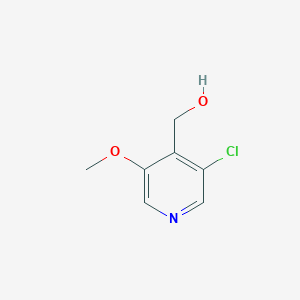

![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
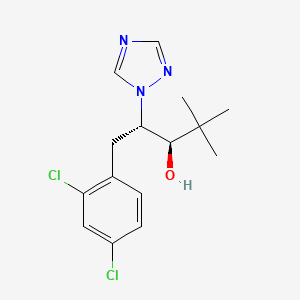

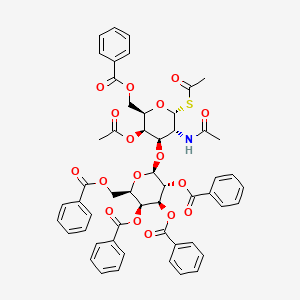
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
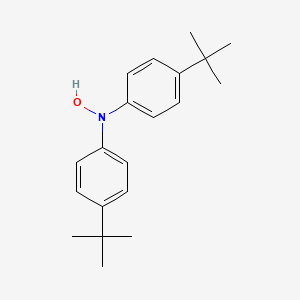
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
